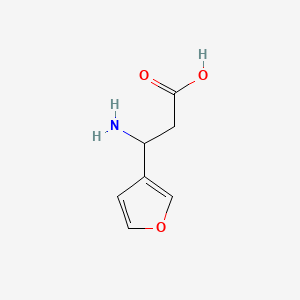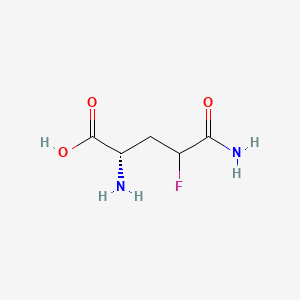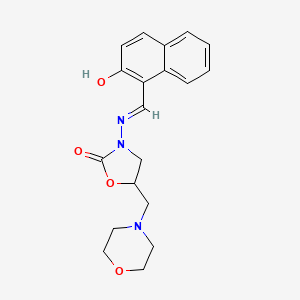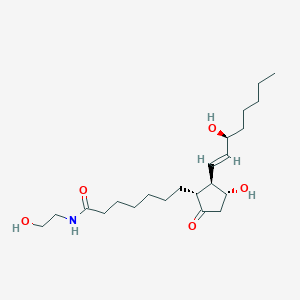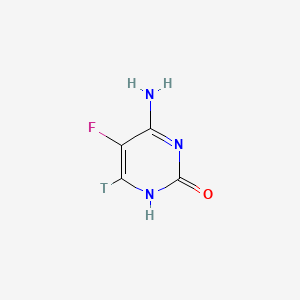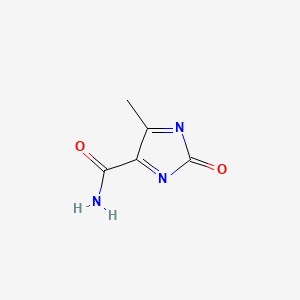
(9-顺式、13-顺式)-维甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(9-cis,13-cis)-Retinoic Acid Methyl Ester” is a specific geometric isomer of a carotenoid. Carotenoids are a type of pigment found in many types of fruits and vegetables, and they are known for their health benefits . This particular isomer is part of a group that includes all-trans, 9-cis, 13-cis, and 15-cis .
Synthesis Analysis
The synthesis of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” and similar compounds often involves microorganisms such as yeast and bacteria . These organisms can produce carotenoids like astaxanthin, which can then be transformed into various isomers .Molecular Structure Analysis
The molecular structure of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” involves a specific arrangement of the molecule where two double bonds are in the cis configuration . This configuration can affect the molecule’s stability and its interactions with other molecules .Chemical Reactions Analysis
Carotenoids like “(9-cis,13-cis)-Retinoic Acid Methyl Ester” can undergo various chemical reactions. For example, they can be transformed from one isomer to another through processes like photoisomerization . They can also interact with reactive oxygen species, which can lead to changes in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “(9-cis,13-cis)-Retinoic Acid Methyl Ester” can vary depending on the specific isomer. For example, different isomers can have different stabilities . They can also have different colors, which can make them useful as natural colorants .科学研究应用
生物合成和细胞机制
9-顺式-维甲酸生物合成:对 9-顺式-维甲酸生物合成的研究突出了其由 9-顺式-视黄醇产生的过程,涉及肝细胞中的顺式-视黄醇脱氢酶 (cRDH) 等酶。这条途径强调了 9-顺式-维甲酸细胞活性的生化基础,以及其通过视黄酸 X 受体 (RXR) 对基因表达的调节潜力 (Paik 等,2000)。
治疗应用和细胞作用
神经母细胞瘤治疗:9-顺式-维甲酸在调节神经母细胞瘤中的分化、增殖和基因表达方面显示出优于其他异构体的优势,表明其在癌症治疗中具有治疗应用的潜力 (Lovat 等,2004)。
受体激活和配体识别:研究表明植酸、二十二碳六烯酸和石胆酸是 RXRβ 的配体,这得益于 9-顺式-维甲酸的相互作用,说明了其在受体激活和更广泛的类视黄醇信号传导中的作用 (Radomińska-Pandya & Chen,2002)。
细胞代谢和作用
代谢途径和作用:13-顺式-维甲酸的代谢及其异构化为更活跃的形式,如 9-顺式-维甲酸,揭示了类视黄醇作用的复杂性,超出了其基因调节能力,突出了其在细胞信号传导和代谢调节中的重要性 (Blaner,2001)。
新型合成和化学研究
立体控制合成:(S)-9-顺式-和 (S)-11-顺式-13,14-二氢维甲酸的合成展示了化学方法在产生类视黄醇异构体方面的进步,为研究和潜在治疗应用提供了新途径 (Vaz 等,2016)。
实验模型和癌症治疗
癌症治疗模型:9-顺式-维甲酸在癌症实验模型中的功效,包括其在细胞分化、凋亡和作为化疗剂的潜力中的作用,突出了其在肿瘤学中的重要性,并提供了对其在疾病调节中的机制作用的见解 (Gottardis 等,2005)。
作用机制
未来方向
Future research on “(9-cis,13-cis)-Retinoic Acid Methyl Ester” and similar compounds could focus on further exploring their health benefits and potential applications . For example, they could be studied for their potential use in treating conditions like type II diabetes mellitus . Additionally, research could look into more sustainable and environmentally friendly methods for producing these compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (9-cis,13-cis)-Retinoic Acid Methyl Ester involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "All-trans-Retinal", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Diethyl ether", "Hexane" ], "Reaction": [ "1. Reduction of all-trans-Retinal to all-trans-Retinol using sodium borohydride in methanol.", "2. Esterification of all-trans-Retinol with acetic acid to form all-trans-Retinyl acetate.", "3. Isomerization of all-trans-Retinyl acetate to (9-cis)-Retinyl acetate using sodium hydroxide in methanol.", "4. Acid-catalyzed isomerization of (9-cis)-Retinyl acetate to (9-cis,13-cis)-Retinyl acetate.", "5. Hydrolysis of (9-cis,13-cis)-Retinyl acetate to (9-cis,13-cis)-Retinol using hydrochloric acid.", "6. Esterification of (9-cis,13-cis)-Retinol with methanol to form (9-cis,13-cis)-Retinyl methyl ester.", "7. Isomerization of (9-cis,13-cis)-Retinyl methyl ester to (9-cis,13-cis)-Retinoic Acid Methyl Ester using sodium hydroxide in methanol.", "8. Purification of (9-cis,13-cis)-Retinoic Acid Methyl Ester using sodium sulfate and solvent extraction with diethyl ether and hexane." ] } | |
CAS 编号 |
68070-33-7 |
分子式 |
C21H30O2 |
分子量 |
314.469 |
IUPAC 名称 |
methyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15- |
InChI 键 |
SREQLAJQLXPNMC-PLKOQFSOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
同义词 |
9,13-Di-cis-retinoic Acid Methyl Ester; Methyl 9,13-Di-cis-retinoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
